Cas no 134152-14-0 (Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI))

Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI) structure
134152-14-0 structure
Product Name:Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI)
CAS-nummer:134152-14-0
MF:C25H39N9O8S2
MW:657.762662172318
CID:176621
PubChem ID:3083201
Update Time:2025-04-19

Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI)
    • glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide
    • Gln-val-val-cys(npys)-gly-NH2
    • Glycinamide, L-glutaminyl-L-valyl-L-valyl-3-((3-nitro-2-pyridinyl)dithio)-L-alanyl-
    • L-glutaminyl-L-valyl-N-[({3-[(3-nitropyridin-2-yl)disulfanyl]-L-alanyl}amino)acetyl]-L-valinamide
    • DTXSID40928476
    • (2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide
    • 2-Amino-N~1~-{1-[(1-{[2-({2-amino-1-hydroxy-3-[(3-nitropyridin-2-yl)disulfanyl]propylidene}amino)-1-hydroxyethylidene]amino}-3-methyl-1-oxobutan-2-yl)imino]-1-hydroxy-3-methylbutan-2-yl}pentanediimidic acid
    • (2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-[(3-nitropyridin-2-yl)disulfanyl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide
    • 134152-14-0
    • Inchi: 1S/C25H39N9O8S2/c1-12(2)19(33-24(40)20(13(3)4)32-22(38)14(26)7-8-17(28)35)23(39)31-18(36)10-30-21(37)15(27)11-43-44-25-16(34(41)42)6-5-9-29-25/h5-6,9,12-15,19-20H,7-8,10-11,26-27H2,1-4H3,(H2,28,35)(H,30,37)(H,32,38)(H,33,40)(H,31,36,39)/t14-,15-,19-,20-/m0/s1
    • InChI-sleutel: PGCKQVSRWBNSJC-SLUIBLPYSA-N
    • LACHT: S(C[C@@H](C(NCC(NC([C@H](C(C)C)NC([C@H](C(C)C)NC([C@H](CCC(N)=O)N)=O)=O)=O)=O)=O)N)SC1C(=CC=CN=1)[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 657.236
  • Monoisotopische massa: 657.236
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 18
  • Complexiteit: 1040
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 338A^2
  • XLogP3: -1.1

Experimentele eigenschappen

  • Dichtheid: 1.39
  • Kookpunt: 1009.9°Cat760mmHg
  • Vlampunt: 564.6°C
  • Brekindex: 1.616
Aanbevolen leveranciers
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD